Cas no 1261619-98-0 (3-Bromo-5-(bromomethyl)benzoyl chloride)

3-Bromo-5-(bromomethyl)benzoyl chloride 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-5-(bromomethyl)benzoyl chloride
-
- インチ: 1S/C8H5Br2ClO/c9-4-5-1-6(8(11)12)3-7(10)2-5/h1-3H,4H2
- InChIKey: JNQHBHRCRJALHI-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(C(=O)Cl)C=C(CBr)C=1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 174
- トポロジー分子極性表面積: 17.1
- 疎水性パラメータ計算基準値(XlogP): 3.7
3-Bromo-5-(bromomethyl)benzoyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A013009705-1g |
3-Bromo-5-(bromomethyl)benzoyl chloride |
1261619-98-0 | 97% | 1g |
$1564.50 | 2023-09-03 |
3-Bromo-5-(bromomethyl)benzoyl chloride 関連文献
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
2. Book reviews
-
Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
-
Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
-
M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
-
Xuesong Tan,Weiping Deng,Mi Liu,Qinghong Zhang,Ye Wang Chem. Commun., 2009, 7179-7181
-
7. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
8. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Haoran Li,Dong Li,Jing Shi,Zeyin He,Zongchen Zhao,Huanlei Wang Sustainable Energy Fuels, 2020,4, 4868-4877
Related Articles
-
ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)が新しい医薬品開発に役割を果たす化学生物医薬分野をテーマにした記事 はじめに ジエテルゲローラス(ディセンジオール二苯甲酸ブタジエチレン)……May 20, 2025
-
阿司克隆酸锌的新型合成方法及其在医药制造中的应用 随着医药行业的快速发展,高效、安全的药物生产技术成为研究的重点。阿司克隆酸锌作为一种重要的医药中间体,在化学和生物医学领域具有广泛的应用前景。本文将探……May 20, 2025
-
マンガンジェリーナTiO2の合成に活性化剤として使用するにはMnジェリーナチタン酸二水素の特性を調べることが不可欠です。 はじめに マンガンジェリーナTiO2(以下、Mn-TiO₂と略す)は、最近画……May 20, 2025
-
Hypoxanthineによる新規医薬品の開発が進行中です Hypoxanthineとは何か? Hypoxanthineは、鳥嘌呤(Guanine)とシアントン(Cyanate)との重合反応によって……May 21, 2025
-
Amisulprine B5の新規医薬品としての開発を目指す研究が進められています 1. 弁論:Amisulprine B5の概要 Amisulprine B5は、近年注目を集めている新規医薬品候補……May 20, 2025
3-Bromo-5-(bromomethyl)benzoyl chlorideに関する追加情報
3-Bromo-5-(bromomethyl)benzoyl Chloride: A Comprehensive Overview
3-Bromo-5-(bromomethyl)benzoyl chloride, also known by its CAS number CAS No. 1261619-98-0, is a highly reactive organic compound with significant applications in the fields of organic synthesis, pharmaceutical chemistry, and materials science. This compound is characterized by its brominated aromatic structure, which imparts unique chemical properties, making it a valuable intermediate in the synthesis of various biologically active molecules and advanced materials.
The molecular structure of 3-Bromo-5-(bromomethyl)benzoyl chloride consists of a benzene ring substituted with bromine atoms at positions 3 and 5, along with a chloroformyl group (-COCl) attached to position 3. The presence of multiple bromine atoms and the electrophilic acyl chloride group makes this compound highly versatile in various chemical reactions. Recent studies have highlighted its role as a key intermediate in the synthesis of heterocyclic compounds, which are widely used in drug discovery and agrochemicals.
One of the most notable applications of 3-Bromo-5-(bromomethyl)benzoyl chloride is in the field of medicinal chemistry. Researchers have utilized this compound to synthesize bioactive molecules targeting various diseases, including cancer and infectious diseases. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent anti-proliferative activity against several cancer cell lines, suggesting its potential as a lead compound for anticancer drug development.
In addition to its role in drug discovery, 3-Bromo-5-(bromomethyl)benzoyl chloride has found applications in materials science. Its ability to undergo nucleophilic acyl substitution reactions has been exploited to develop novel polymeric materials with enhanced thermal stability and mechanical properties. A recent advancement reported in Polymer Chemistry highlights the use of this compound as a building block for synthesizing high-performance polymers suitable for use in extreme environmental conditions.
The synthesis of 3-Bromo-5-(bromomethyl)benzoyl chloride typically involves multi-step organic reactions, including bromination, oxidation, and acylation processes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound. For example, the use of palladium-catalyzed cross-coupling reactions has significantly improved the yield and purity of this compound, making it more accessible for large-scale applications.
In terms of safety considerations, handling 3-Bromo-5-(bromomethyl)benzoyl chloride requires appropriate precautions due to its reactive nature. It is essential to work under inert atmospheres and use protective equipment to minimize exposure risks. Despite these considerations, the compound's benefits far outweigh its handling challenges when used responsibly within controlled environments.
The future outlook for 3-Bromo-5-(bromomethyl)benzoyl chloride is promising, with ongoing research exploring its potential in emerging fields such as green chemistry and sustainable materials development. As scientists continue to uncover new synthetic pathways and applications for this compound, it is likely to play an increasingly important role in advancing both academic research and industrial innovations.
1261619-98-0 (3-Bromo-5-(bromomethyl)benzoyl chloride) 関連製品
- 1219804-48-4(1,5-Dinitronaphthalene-d6)
- 93232-45-2(α,α,α-Trichlorotoluene-d5)
- 2138115-93-0(4,4-Dimethyl-3-[(1,2-thiazol-5-yl)methyl]cyclohexan-1-one)
- 2097903-47-2(1-(2-chloro-4-fluorobenzoyl)-3-(2-methylpropane-2-sulfonyl)pyrrolidine)
- 139420-55-6(2(3H)-Thiazolone, 4-(4-hydroxyphenyl)-, hydrazone)
- 68353-27-5(hydrochloride)
- 52482-09-4(5,6-dihydro-4H-cyclopenta[d]isoxazole-3-carboxylic acid)
- 105356-90-9(4-(4-Amino-7-hydroxy-6-methoxy-2-quinazolinyl)-1-piperazinyl(tetrahydro-2-furanyl)methanone)
- 2552798-21-5(5-hexyl-2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol)
- 2137988-19-1(2-amino-4-(1-ethyl-1H-1,2,4-triazol-5-yl)-6-fluorobenzoic acid)




